molecular formula C18H18N2O2 B2369671 [1-(tert-butyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone CAS No. 955976-51-9

[1-(tert-butyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone

Cat. No.: B2369671
CAS No.: 955976-51-9
M. Wt: 294.354
InChI Key: QEOYVFLPZKNJGR-UHFFFAOYSA-N
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Description

“1-(tert-butyl)-1H-pyrazol-4-ylmethanone” is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 . It is also known as 2-(1-tert-butyl-1H-pyrazole-4-carbonyl)naphthalen-1-ol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a naphthalene ring via a carbonyl group . The pyrazole ring carries a tert-butyl group, and the naphthalene ring has a hydroxyl group .

Scientific Research Applications

Green Synthesis Methods

The compound and its derivatives have been synthesized using environmentally friendly methods. Doherty et al. (2022) described a green approach to synthesize acyl pyrazole derivatives, emphasizing solvent-free conditions and avoiding the need for column chromatography (Doherty et al., 2022).

Anticancer Agent Synthesis

Research by Gouhar and Raafat (2015) explored the synthesis of naphthalenyl oxiran derivatives, which underwent reactions with various nucleophiles to yield hydroxy pyrazoles. Some of these synthesized compounds were evaluated for their anticancer properties (Gouhar & Raafat, 2015).

Regioselectivity in Synthesis

Martins et al. (2012) studied the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, focusing on the reaction of 4-alkoxy-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. Their work highlights the regioselectivity of the process, crucial for synthesizing specific pyrazole derivatives (Martins et al., 2012).

Dimerization and Molecular Interactions

Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles and investigated their dimerization through hydrogen bonding, which is significant for understanding molecular interactions (Zheng, Wang, & Fan, 2010).

Antifungal Activity

Lv et al. (2013) synthesized novel methanone derivatives and found that some of these compounds, including those with 4-tert-butylphenyl groups, demonstrated promising antifungal activity (Lv et al., 2013).

Antibacterial and Antioxidant Activities

Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities, contributing to the understanding of their potential pharmaceutical applications (Lynda, 2021).

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-(1-hydroxynaphthalen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)20-11-13(10-19-20)16(21)15-9-8-12-6-4-5-7-14(12)17(15)22/h4-11,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOYVFLPZKNJGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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